Cyanidin-3-O-sambubioside chloride
Overview
Description
Cyanidin-3-O-sambubioside chloride is a major anthocyanin and a natural colorant1. It is a potent NO inhibitor12 and has antioxidant activity and free-radical-scavenging property1. It is also a H274Y mutation inhibitor and inhibits influenza neuraminidase activity with an IC50 of 72 μM2.
Synthesis Analysis
The synthesis of Cyanidin-3-O-sambubioside chloride is not explicitly mentioned in the search results. However, it is generally available as a chloride salt3.Molecular Structure Analysis
The molecular weight of Cyanidin-3-O-sambubioside chloride is 616.952. Its formula is C26H29ClO152. The SMILES string representation of its structure is OC1=CC(O)=CC2=C1C=C(C(C3=CC(O)=C(C=C3)O)=[O+]2)O[C@H]4C@@HCO)O)O)O[C@H]5C@@HO)O)O.[Cl-]
2.
Chemical Reactions Analysis
The chemical reactions involving Cyanidin-3-O-sambubioside chloride are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
Cyanidin-3-O-sambubioside chloride appears as a dark, reddish powder1. It is soluble in methanol, ethanol, DMSO, and other organic solvents1. It is highly water-soluble and is easily degraded by hydrolysis and/or hydrogenation at temperatures greater than 40°C1.
Scientific Research Applications
Cancer Research
Cyanidin-3-O-sambubioside has been studied for its potential in cancer treatment. In breast cancer cells, it was found to inhibit metastasis by downregulating matrix metalloproteinase-9, an enzyme involved in cancer cell invasion and angiogenesis (Lee, Hong, Yoo, & Kim, 2013).
Antioxidant Activity
This compound exhibits strong antioxidant properties. It demonstrated greater antioxidant activities than l-ascorbic acid in certain studies, suggesting its potential as a natural antioxidant in food processing and preservation (Kim, Bae, Lee, Lee, & Joo, 2011).
Interaction with Cell Membranes
Research has explored its interaction with mimic lipid membranes, indicating its potential role in understanding the mechanisms of anticancer and antioxidant activity at the cellular level (Strugała, Dudra, & Gabrielska, 2016).
Effects on Meat and Milk Production
In the context of animal diets, cyanidin-3-O-sambubioside has been found to potentially improve the quality of meat and milk. It possesses antibacterial, antiviral, and anthelmintic activities, and its inclusion in animal diets could positively affect the average daily gain and fat meat quality (Lazalde-Cruz, Tirado-González, Miranda-Romero, Mendoza-Martínez, Lara-Bueno, Carrillo-Díaz, & Tirado-Estrada, 2021).
Stability and Degradation Studies
Studies have also focused on the stability and degradation of cyanidin-3-O-sambubioside under various conditions, which is vital for its application in food and pharmaceutical products. Factors like oxygen, polyphenols, and metals significantly impact its degradation rate, influencing its effectiveness and shelf life (Sinela, Mertz, Achir, Rawat, Vidot, Fulcrand, & Dornier, 2017).
Anthocyanin Degradation and Absorption
Another aspect of research has been the absorption and metabolism of cyanidin-3-O-sambubioside in humans, with studies demonstrating its low absorption and excretion compared to other flavonoids. This research is crucial in understanding its bioavailability and potential health benefits (Wu, Cao, & Prior, 2002).
Safety And Hazards
Cyanidin-3-O-sambubioside chloride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wash thoroughly after handling. Remove contaminated clothing and wash before reuse56.
Future Directions
Cyanidin-3-O-sambubioside chloride has been studied for its potential therapeutic effects in various conditions. For instance, it has been found to alleviate Alzheimer’s disease syndrome beyond its dogmatic antioxidant activity4. However, more research is needed to fully understand its potential applications and mechanisms of action.
properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H/t15-,18-,19+,20-,21+,22-,24-,25+,26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHXEGJOYVNGQH-XOBUMVIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954628 | |
Record name | Cyanidine 3-sambubioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanidin 3-O-sambubioside chloride | |
CAS RN |
33012-73-6 | |
Record name | Cyanidin 3-sambubioside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33012-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sambicyanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033012736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanidine 3-sambubioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYANIDIN 3-O-SAMBUBIOSIDE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BIT5WSL15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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